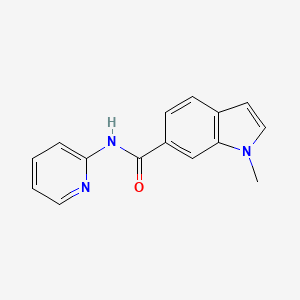![molecular formula C21H23N3O4S B10991636 4-hydroxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10991636.png)
4-hydroxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a complex structure with multiple functional groups. Let’s break it down:
- The core structure is a thieno[2,3-d]pyrimidine , which is a fused heterocyclic ring system.
- Attached to this core, we have a tetrahydro-2H-pyran ring.
- The 4-methoxyphenyl group is also present.
- Finally, there’s a carboxamide functional group.
- Overall, this compound combines elements from different chemical families, making it intriguing for research and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide some insights based on related reactions:
- One approach could involve the condensation of appropriate precursors, followed by cyclization to form the thieno[2,3-d]pyrimidine core.
- The introduction of the tetrahydro-2H-pyran ring might involve a ring-closing reaction.
- The methoxyphenyl group could be introduced via an aromatic substitution.
- Lastly, the carboxamide functionality could be added through appropriate coupling reactions.
- Industrial production methods would likely involve optimization of these steps for scalability.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound could undergo various reactions:
Oxidation: Oxidative processes might affect the methoxyphenyl group or the thieno[2,3-d]pyrimidine core.
Reduction: Reduction of the carbonyl group in the carboxamide could be relevant.
Substitution: Aromatic substitutions (e.g., electrophilic aromatic substitution) could modify the phenyl group.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.
Chemistry: Explore its reactivity and use it as a building block for novel compounds.
Biology: Study its effects on cellular processes.
Industry: Assess its applicability in materials science or drug development.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. understanding its interactions with molecular targets (e.g., receptors, enzymes) would be crucial.
Comparison with Similar Compounds
- Similar compounds might include other thieno[2,3-d]pyrimidines, pyrans, or carboxamides. Unfortunately, I don’t have a specific list of similar compounds at the moment.
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-13-16-18(25)23-12-24-20(16)29-17(13)19(26)22-11-21(7-9-28-10-8-21)14-3-5-15(27-2)6-4-14/h3-6,12H,7-11H2,1-2H3,(H,22,26)(H,23,24,25) |
InChI Key |
QKGHJAHLYQGNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10991556.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10991558.png)
![N-(2-chlorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10991562.png)
![methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10991568.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B10991582.png)
![3-cyclopropyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10991586.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10991590.png)
![N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10991594.png)
![4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10991600.png)
![N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10991602.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide](/img/structure/B10991609.png)
![N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10991624.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10991632.png)
